methyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Description
Methyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H18FNO7S2 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.05087242 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
For instance, they can inhibit the function of the target proteins, leading to various downstream effects .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-parasitic effects . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Tmp-bearing compounds have been associated with a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-parasitic effects . These activities suggest that the compound may have significant molecular and cellular effects.
Properties
IUPAC Name |
methyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO7S2/c1-25-12-8-10(9-13(26-2)16(12)27-3)21-30(23,24)18-15-11(20)6-5-7-14(15)29-17(18)19(22)28-4/h5-9,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKNWKLFXWAJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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